Product packaging for 4-Ethenyl-2-methylbenzaldehyde(Cat. No.:CAS No. 439151-47-0)

4-Ethenyl-2-methylbenzaldehyde

Cat. No.: B3052707
CAS No.: 439151-47-0
M. Wt: 146.19 g/mol
InChI Key: UASMMGZSYVCUBZ-UHFFFAOYSA-N
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Description

4-Ethenyl-2-methylbenzaldehyde is a specialty benzaldehyde derivative of interest in advanced organic synthesis and materials science research. This compound features both a reactive aldehyde group and an ethenyl (vinyl) substituent on the aromatic ring, making it a versatile bifunctional building block. The aldehyde group is a common electrophile that undergoes condensation reactions, such as the formation of hydrazones and other functionalized intermediates . Concurrently, the ethenyl group can participate in various polymerization reactions or serve as a dienophile in cycloaddition reactions, allowing researchers to create complex molecular architectures and novel polymeric materials . Researchers can utilize this compound in the synthesis of complex organic molecules, including heterodienes and azo-containing compounds, which are valuable scaffolds in medicinal chemistry and the development of functional materials . Its structure makes it a potential precursor for ligands, dyes, and non-linear optical materials. As with many substituted benzaldehydes, its properties can be studied using advanced methods such as calorimetry and vapor pressure measurements to determine thermodynamic data essential for process design . Note: The specific applications and research value described are based on the typical uses of analogous benzaldehyde derivatives and are provided for illustrative purposes. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B3052707 4-Ethenyl-2-methylbenzaldehyde CAS No. 439151-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-4-5-10(7-11)8(2)6-9/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASMMGZSYVCUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624094
Record name 4-Ethenyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439151-47-0
Record name 4-Ethenyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethenyl 2 Methylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

Proton NMR (¹H NMR) Chemical Shift Analysis for Ethenyl, Aldehydic, and Aromatic Protons

The ¹H NMR spectrum of 4-ethenyl-2-methylbenzaldehyde provides distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton characteristically appears in the downfield region, typically between 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl group. oregonstate.edu For substituted benzaldehydes, this signal is often observed as a singlet. oregonstate.edu

The aromatic protons, located on the benzene (B151609) ring, resonate in the range of 7.0 to 8.0 ppm. Their specific chemical shifts and coupling patterns are influenced by the positions of the ethenyl and methyl substituents. Protons on a disubstituted aromatic ring typically show four signals in this region. blogspot.com

The ethenyl (vinyl) group protons exhibit a complex splitting pattern. The proton on the carbon adjacent to the aromatic ring (α-proton) and the two terminal protons (β-protons) will have distinct chemical shifts, usually found between 5.0 and 7.0 ppm. The coupling between these protons (geminal and vicinal) results in characteristic multiplets.

The methyl group protons are found in the upfield region, generally between 2.0 and 3.0 ppm, appearing as a singlet as they are not coupled to other protons. blogspot.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aldehydic (-CHO) 9.5 - 10.5 Singlet (s)
Aromatic (Ar-H) 7.0 - 8.0 Multiplet (m)
Ethenyl (=CH-) 6.5 - 7.5 Multiplet (m)
Ethenyl (=CH₂) 5.0 - 6.0 Multiplet (m)

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Multiplicity Analysis

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. The aldehydic carbon is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm. rsc.org

Aromatic carbons resonate between 120 and 150 ppm. The carbons directly attached to substituents (ipso-carbons) can be identified based on their lower intensity and the electronic effects of the attached groups. The ethenyl carbons also appear in this region, with their exact shifts dependent on their position within the vinyl group.

The methyl carbon signal is found in the most upfield region of the spectrum, usually between 15 and 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Specific assignments would require experimental data.

Carbon Type Predicted Chemical Shift (ppm)
Aldehydic (C=O) 190 - 195
Aromatic (C-CHO) 135 - 140
Aromatic (C-CH=CH₂) 140 - 145
Aromatic (C-CH₃) 138 - 142
Aromatic (Ar-C) 125 - 135
Ethenyl (=CH-) 135 - 140
Ethenyl (=CH₂) 115 - 120

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assembly of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between the aromatic protons, as well as between the protons of the ethenyl group. This helps to establish the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond couplings). youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for piecing together the entire molecular structure. For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to, and the protons of the methyl group would show correlations to the adjacent aromatic carbons.

Oxygen-17 NMR (¹⁷O NMR) for Carbonyl Moiety Characterization

While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can provide direct insight into the electronic environment of the carbonyl oxygen. For aldehydes, the ¹⁷O chemical shift is typically found in a broad range from approximately 550 to 600 ppm relative to H₂O. The exact chemical shift for this compound would be influenced by the electronic effects of the ethenyl and methyl substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

A strong absorption band for the C=O stretch of the aldehyde is expected in the region of 1680-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to a non-conjugated aldehyde. The aldehydic C-H stretch usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. blogspot.com

The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. blogspot.com The ethenyl group will also exhibit a C=C stretching vibration around 1620-1680 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The methyl group will have characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1715
Aldehyde C-H Stretch 2810 - 2850 and 2710 - 2750
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
Ethenyl C=C Stretch 1620 - 1680
Ethenyl =C-H Stretch 3010 - 3095

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint for identification and structural analysis. youtube.com When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the specific vibrational energies of the molecule's bonds. youtube.com For this compound, Raman spectroscopy would reveal characteristic vibrations associated with its distinct functional groups: the aldehyde (-CHO), the ethenyl (-CH=CH₂), the methyl (-CH₃), and the substituted benzene ring.

The analysis of its Raman spectrum would be based on the assignment of observed bands to specific molecular vibrations. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aldehyde C-H stretching: This gives rise to a characteristic band, usually found around 2850-2750 cm⁻¹.

Aliphatic C-H stretching: From the methyl and ethenyl groups, appearing in the 3000-2850 cm⁻¹ range.

C=O stretching (aldehyde): A strong, characteristic peak expected between 1715-1680 cm⁻¹.

C=C stretching: Vibrations from both the aromatic ring and the ethenyl group would appear in the 1650-1550 cm⁻¹ region.

Ring breathing modes: These are characteristic of the benzene ring structure. nih.gov

C-C stretching and bending vibrations: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon skeleton.

While a specific experimental spectrum for this compound is not publicly available, the expected Raman shifts can be predicted based on the analysis of similar benzaldehyde (B42025) derivatives. nih.govmdpi.com

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100 - 3000
Ethenyl C-H StretchEthenyl3100 - 3000
Methyl C-H StretchMethyl2975 - 2950
Aldehyde C-H StretchAldehyde2850 - 2750
Carbonyl C=O StretchAldehyde1715 - 1680
Aromatic C=C StretchBenzene Ring1620 - 1580
Ethenyl C=C StretchEthenyl1650 - 1630
Ring Breathing ModeBenzene Ring~1000

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions, which provide a structural fingerprint of the molecule. libretexts.org

For this compound (C₁₀H₁₀O, molecular weight: 146.19 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak at m/z 146. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for aromatic aldehydes include: libretexts.orgnist.govnist.gov

Loss of a hydrogen radical (-H•): Leading to a stable [M-1]⁺ ion at m/z 145.

Loss of the formyl radical (-CHO•): Resulting in an [M-29]⁺ ion at m/z 117.

Loss of carbon monoxide (-CO): From the [M-1]⁺ ion, producing a fragment at m/z 117.

Loss of a methyl radical (-CH₃•): Giving an [M-15]⁺ ion at m/z 131.

The presence of the ethenyl group allows for additional fragmentation pathways.

Interactive Data Table: Predicted EI-MS Fragmentation for this compound

m/zIon FormulaIdentity
146[C₁₀H₁₀O]⁺•Molecular Ion (M⁺•)
145[C₁₀H₉O]⁺[M-H]⁺
131[C₉H₇O]⁺[M-CH₃]⁺
117[C₉H₉]⁺[M-CHO]⁺
115[C₉H₇]⁺[M-H-CHO]⁺
91[C₇H₇]⁺Tropylium ion

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. und.edu When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. und.edu This is crucial for confirming the molecular formula of novel or synthesized compounds.

For this compound, high-resolution ESI-TOF MS would be used to measure the exact mass of the protonated molecule and its sodium adduct.

Interactive Data Table: Predicted High-Resolution Mass Values for this compound Adducts

Ion AdductMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺[C₁₀H₁₁O]⁺147.08044
[M+Na]⁺[C₁₀H₁₀ONa]⁺169.06238

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In this technique, a volatile sample mixture is first separated into its individual components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI) and a mass spectrum is generated. nih.gov

GC-MS is an ideal method for the analysis of this compound in complex mixtures, such as reaction products or essential oils. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrum of that peak would correspond to the fragmentation pattern discussed in the EI-MS section, confirming its identity. nih.govnih.gov This coupling allows for both qualitative and quantitative analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern from which the electron density map and, ultimately, the complete molecular structure can be deduced. nih.gov

For this compound, a successful single-crystal X-ray diffraction experiment would provide a wealth of structural information, including:

The crystal system and space group.

The dimensions of the unit cell.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Information on intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. nih.gov

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, based on related structures, one could anticipate the key structural parameters. nih.gov

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

ParameterDescriptionHypothetical Value
Crystal SystemThe crystal lattice system.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.~7.5
b (Å)Unit cell dimension.~12.0
c (Å)Unit cell dimension.~9.0
β (°)Unit cell angle.~105
ZMolecules per unit cell.4
C=O Bond Length (Å)Aldehyde carbonyl bond length.~1.21
C=C Bond Length (Å)Ethenyl double bond length.~1.33

Note: The values in this table are hypothetical and serve for illustrative purposes only, as no experimental crystal structure is currently available.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, which is a property unique to non-superimposable mirror-image molecules (enantiomers).

The parent molecule, this compound, does not possess a stereogenic center and is achiral. Therefore, it does not have enantiomers and would not exhibit a signal in ECD or VCD spectroscopy. These techniques would only become applicable if the molecule were modified to introduce a chiral center, for instance, through a reaction at the aldehyde or ethenyl group that creates a new stereocenter. For the compound itself, this analysis is not applicable.

Computational Chemistry and Theoretical Studies on 4 Ethenyl 2 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Ethenyl-2-methylbenzaldehyde. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons within the molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT studies can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Table 1: Illustrative DFT-Calculated Properties for an Aromatic Aldehyde Note: This data is illustrative and based on calculations for analogous compounds, not this compound itself.

ParameterIllustrative ValueSignificance
HOMO Energy -5.9 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy -1.8 eVIndicates the energy of the lowest available orbital for an incoming electron.
HOMO-LUMO Gap (ΔE) 4.1 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DQuantifies the polarity of the molecule, arising from the electronegative oxygen atom.
Mulliken Atomic Charges C(aldehyde): +0.15, O(aldehyde): -0.30Shows the partial charge distribution, identifying electrophilic (carbonyl carbon) and nucleophilic (carbonyl oxygen) sites.

These indices help predict how the molecule will interact with other reagents. The positive charge on the aldehyde carbon suggests it is a primary site for nucleophilic attack, a common reaction pathway for aldehydes.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be computationally intensive but offer high accuracy.

For this compound, ab initio calculations would be used to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy. researchgate.net Studies on the closely related 2-methylbenzaldehyde (B42018) have utilized ab initio methods with basis sets like 6-31G* to investigate reaction mechanisms and determine the optimized energies of reactants, intermediates, and products. researchgate.netresearchgate.net These calculations confirm the stability of the molecular structure and provide the foundational geometry for further analysis. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The concept of a Potential Energy Surface (PES) is used to visualize the energy of a molecule as its geometry changes. libretexts.orglibretexts.org It is a multidimensional surface where the potential energy is a function of the coordinates of the atoms. iupac.org For this compound, key conformational changes involve rotation around specific single bonds:

The bond connecting the ethenyl (vinyl) group to the benzene (B151609) ring.

The bond connecting the aldehyde group to the benzene ring.

Mapping the PES for these rotations would reveal the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points). libretexts.orgiupac.org The planarity of the molecule is influenced by the steric hindrance between the ortho-methyl group and the aldehyde group, as well as the ethenyl group. Computational analysis would likely show that the most stable conformer seeks to minimize these steric clashes while maximizing electronic conjugation between the ring, the ethenyl group, and the aldehyde group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Quantum chemical calculations, often using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govepstem.net The accuracy of these predictions can be improved by applying linear scaling corrections based on comparisons between calculated and experimental data for a set of known molecules. nih.gov For this compound, predictions would be based on its optimized geometry. The chemical shifts for the protons and carbons of the methyl, ethenyl, aldehyde, and aromatic groups would be calculated and compared to experimental values to confirm the structure. The best predictions often achieve root-mean-square deviations (RMSD) of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. nih.govnih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Shifts for a Substituted Benzaldehyde (B42025) Note: This table illustrates the principle of NMR prediction. Values are representative and not specific to this compound.

AtomPredicted δ (ppm)Experimental δ (ppm)
¹H (Aldehyde) 9.959.89
¹H (Aromatic) 7.20 - 7.807.15 - 7.75
¹³C (Aldehyde) 192.5192.1
¹³C (Aromatic) 128.0 - 145.0127.5 - 144.5

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.govlodz.pl By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. mdpi.com These calculated frequencies are often scaled by an empirical factor to better match experimental results, correcting for anharmonicity and other systematic errors in the computational method. mdpi.com For this compound, this analysis would help assign specific absorption bands in its IR spectrum to particular molecular motions, such as the C=O stretch of the aldehyde, C=C stretches of the ring and ethenyl group, and various C-H bending modes.

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for mapping out the step-by-step pathways of chemical reactions. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is an energy maximum along the reaction coordinate, and its energy determines the activation energy of that reaction step. libretexts.org

A relevant example is the acid-catalyzed acetalization of 2-methylbenzaldehyde with methanol (B129727), which has been studied using ab initio methods. researchgate.netresearchgate.net The proposed mechanism, which would be analogous for this compound, involves:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by methanol on the activated carbonyl carbon to form a hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group.

Elimination of a water molecule to form a resonance-stabilized carbocation.

Attack by a second methanol molecule.

Deprotonation to yield the final acetal (B89532) product.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The way this compound molecules interact with each other dictates their physical properties and their potential to form larger, ordered structures through self-assembly. nih.gov Computational methods can explore these non-covalent interactions, which include:

Dipole-Dipole Interactions: Arising from the polar aldehyde group.

π-π Stacking: Between the aromatic rings of adjacent molecules.

C-H···O Hydrogen Bonds: Weak interactions between a carbon-bound hydrogen and the carbonyl oxygen of a neighboring molecule. These have been shown to be important in the crystal structures of other benzaldehydes. mdpi.com

Van der Waals Forces: Dispersion forces between the nonpolar parts of the molecules.

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to model how these interactions guide the self-assembly process. nih.govnih.gov By simulating a system with many molecules, researchers can observe the initial stages of aggregation and predict the most likely packing arrangements, such as layered or helical structures, providing insight into the material's potential to form gels, liquid crystals, or molecular crystals. nih.govnih.gov

Lack of Specific Research Data on the Computational Chemistry of this compound

Extensive searches for scientific literature and data pertaining to the computational chemistry and theoretical studies of the specific compound "this compound," with a focus on its solution-phase behavior through molecular dynamics simulations, have yielded no direct research findings.

Currently, there is a notable absence of published studies, including detailed research findings or data tables, that specifically address the molecular dynamics of this compound in solution. While computational studies and molecular dynamics simulations exist for a broad range of substituted benzaldehydes, this research does not extend to the specific molecular structure of this compound.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline based on existing scientific and academic sources. The generation of scientifically accurate content, including data tables and detailed research findings on the molecular dynamics simulations for the solution-phase behavior of this particular compound, is precluded by the lack of available primary research.

Chemical Transformations and Derivatization Strategies of 4 Ethenyl 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group in 4-ethenyl-2-methylbenzaldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo elimination to form a new double bond. libretexts.orglibretexts.org

Nucleophilic Addition: The addition of a nucleophile to the carbonyl group is a cornerstone of aldehyde chemistry. masterorganicchemistry.com This reaction leads to the formation of a new single bond and a change in hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The reactivity of aromatic aldehydes in these additions is influenced by the electronic effects of the substituents on the aromatic ring. learncbse.in

Condensation Reactions: Aldol and Claisen-Schmidt condensations are powerful carbon-carbon bond-forming reactions. chegg.commagritek.commasterorganicchemistry.com In a Claisen-Schmidt condensation, an aldehyde without α-hydrogens, such as this compound, reacts with a ketone in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com For example, the condensation of an aromatic aldehyde with a ketone like acetone (B3395972) is a well-established method. magritek.com

Below is a table summarizing these general reactions as they would be expected to apply to this compound.

Reaction TypeReagents & ConditionsExpected Product Class
Nucleophilic AdditionGrignard Reagents (e.g., RMgX), followed by acidic workupSecondary alcohol
Nucleophilic AdditionOrganolithium Reagents (e.g., RLi), followed by acidic workupSecondary alcohol
Claisen-Schmidt CondensationKetone (e.g., Acetone), Base (e.g., NaOH)α,β-Unsaturated ketone

This table presents expected reactions based on general principles of aldehyde chemistry.

Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the ethenyl group, provided appropriate reagents are chosen.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The Cannizzaro reaction is a characteristic disproportionation reaction for aldehydes lacking α-hydrogens, where in the presence of a strong base, one molecule of the aldehyde is reduced to an alcohol while another is oxidized to a carboxylic acid. learncbse.inbyjus.com An organic compound with the molecular formula C₉H₁₀O that forms a 2,4-DNP derivative, reduces Tollen's reagent, and undergoes the Cannizzaro reaction, is identified as an aldehyde where the CHO group is directly attached to the benzene (B151609) ring. learncbse.in

Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. Catalytic hydrogenation can also be employed, although conditions must be selected carefully to avoid simultaneous reduction of the ethenyl group.

A summary of these transformations is provided in the table below.

TransformationReagent(s)Expected Product
OxidationPotassium Permanganate (KMnO₄)4-Ethenyl-2-methylbenzoic acid
ReductionSodium Borohydride (NaBH₄)(4-Ethenyl-2-methylphenyl)methanol
Cannizzaro ReactionConcentrated Sodium Hydroxide (NaOH)(4-Ethenyl-2-methylphenyl)methanol and Sodium 4-ethenyl-2-methylbenzoate

This table outlines expected outcomes based on established reactivity patterns of aromatic aldehydes.

Formation of Imines and Oximes

The reaction of the aldehyde group with primary amines and hydroxylamine (B1172632) derivatives provides access to imines (Schiff bases) and oximes, respectively. These reactions are typically reversible and acid-catalyzed. masterorganicchemistry.com

Imines: The condensation of an aldehyde with a primary amine yields an imine. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com Imines are valuable intermediates in organic synthesis. The synthesis of imines can often be achieved by reacting an aldehyde and a primary amine, sometimes under neutral conditions in a solvent like methanol (B129727) or ethanol. youtube.com

Oximes: Oximes are formed through the reaction of an aldehyde with hydroxylamine (NH₂OH). byjus.comkhanacademy.org This reaction is analogous to imine formation and proceeds in a weakly acidic medium. byjus.com The formation of oximes from aldehydes like 4-methylbenzaldehyde (B123495) with hydroxylamine hydrochloride is a known procedure. rsc.orgorientjchem.org

The following table illustrates the formation of imines and oximes from this compound.

Product ClassReagentGeneral Reaction Conditions
Imine (Schiff Base)Primary Amine (R-NH₂)Acid catalyst, removal of water
OximeHydroxylamine (NH₂OH)Weakly acidic medium

This table is based on general, well-documented reactions of aldehydes.

Reactions Involving the Ethenyl Group

The ethenyl (vinyl) substituent on the aromatic ring is a key functional group that allows for polymerization and various addition reactions.

Polymerization Processes (e.g., Radical, Anionic, Cationic Polymerization)

The ethenyl group of this compound, being structurally similar to styrene (B11656), is expected to undergo polymerization through various mechanisms, including radical, anionic, and cationic pathways. This would lead to the formation of polymers with pendant benzaldehyde (B42025) functionalities, which can be further modified.

Polymerization TypeTypical Initiators/Conditions
Radical PolymerizationAIBN (Azobisisobutyronitrile), Benzoyl Peroxide; Heat or UV light
Anionic PolymerizationOrganolithium compounds (e.g., n-BuLi); Aprotic solvent
Cationic PolymerizationStrong Lewis acids (e.g., BF₃, AlCl₃); Low temperature

This table outlines expected polymerization behaviors based on the chemistry of styrene and its derivatives.

Hydrogenation and Epoxidation Reactions

The double bond of the ethenyl group can be selectively transformed through reactions such as hydrogenation and epoxidation.

Hydrogenation: Catalytic hydrogenation can reduce the ethenyl group to an ethyl group. To achieve selectivity over the aldehyde group, specific catalysts and conditions are required. For instance, using a less reactive catalyst or milder conditions might favor the reduction of the double bond. Conversely, more vigorous conditions would likely reduce both the ethenyl and aldehyde groups.

Epoxidation: The ethenyl group can be converted to an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups.

The expected products of these reactions are detailed below.

ReactionReagent(s)Expected Product
HydrogenationH₂, Pd/C (or other suitable catalyst)4-Ethyl-2-methylbenzaldehyde
Epoxidationm-CPBA (meta-chloroperoxybenzoic acid)2-(4-Formyl-3-methylphenyl)oxirane

This table describes anticipated reactions of the ethenyl group based on established organic chemistry principles.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl (vinyl) group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, a cornerstone for the synthesis of six-membered rings. wikipedia.orglibretexts.org The Diels-Alder reaction, a prime example of this class, involves the reaction of a conjugated diene with a dienophile. libretexts.orgmasterorganicchemistry.com In this context, this compound serves as the 2π-electron component. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups; the aldehyde function on the aromatic ring, through its electronic influence, modulates the reactivity of the ethenyl group.

Furthermore, a related transformation involves the photochemical generation of photoenols from 2-methylbenzaldehydes, which can be trapped by dienophiles in a highly stereoselective manner. rsc.org Upon irradiation, 2-methylbenzaldehyde (B42018) can form an (E)-photoenol, which readily undergoes cycloaddition with reagents like maleic anhydride (B1165640) to yield specific adducts. rsc.org This reactivity suggests that this compound could similarly undergo photoenolization involving the ortho-methyl group, with the resulting diene system potentially participating in intramolecular or intermolecular cycloadditions.

While specific examples detailing the Diels-Alder reaction of this compound are not extensively documented in readily available literature, the principles of cycloaddition reactions with substituted styrenes are well-established. synarchive.com The reaction conditions and outcomes are highly dependent on the nature of the diene and the dienophile.

Table 1: Representative Cycloaddition Reactions

Reaction Type Reactants Conditions Product Type Ref.
Diels-Alder This compound (as dienophile), Conjugated Diene Thermal or Lewis Acid Catalysis Substituted Cyclohexene (B86901) wikipedia.orglibretexts.org

Heck, Suzuki, and Other Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the functional groups of this compound are well-suited for such transformations. nih.gov

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org The ethenyl group of this compound can react with various aryl or vinyl halides in the presence of a palladium catalyst and a base to produce substituted stilbenes or diarylethenes. youtube.com This reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.govlibretexts.org

The Suzuki reaction provides another strategic avenue for derivatization. wikipedia.org This reaction couples an organoboron species (like a boronic acid) with an organohalide. libretexts.orgorganic-chemistry.org To utilize this reaction, this compound would first need to be converted into an aryl halide or triflate, for instance, through electrophilic halogenation of the aromatic ring. The resulting halo-substituted benzaldehyde could then be coupled with a variety of aryl or vinyl boronic acids to generate complex biaryl structures or other conjugated systems. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Other cross-coupling reactions, such as those named after Stille (using organotin reagents) or Negishi (using organozinc reagents), could also be employed, offering alternative pathways to similar products, although often with different substrate scopes and sensitivities. libretexts.org

Table 2: Potential Cross-Coupling Strategies

Reaction Name Substrate 1 Substrate 2 Catalyst System (Typical) Product Class Ref.
Heck Reaction This compound Aryl/Vinyl Halide Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) Substituted Stilbenes/Dienes wikipedia.orgyoutube.com

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental process for modifying the benzene ring. oneonta.eduuci.edu The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the three substituents: the methyl group (-CH₃), the ethenyl group (-CH=CH₂), and the aldehyde group (-CHO).

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5). libretexts.org

Ethenyl Group (-CH=CH₂): A weakly activating group that also directs ortho and para (C3 and C5).

Aldehyde Group (-CHO): A deactivating group that directs incoming electrophiles to the meta position (C3 and C5). uci.edu

The positions C3 and C5 are meta to the deactivating aldehyde group but are also ortho or para to the activating methyl and ethenyl groups. This convergence of directing effects strongly favors substitution at the C3 and C5 positions over the C6 position, which is ortho to the deactivating aldehyde group. The steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C3 position compared to the C5 position. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to yield predominantly a mixture of 3- and 5-substituted derivatives.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-CH₃ (at C2) Activating ortho, para (to C3, C5)
-CHO (at C1) Deactivating meta (to C3, C5)
-CH=CH₂ (at C4) Weakly Activating ortho, para (to C3, C5)

| Predicted Major Product(s) | | Substitution at C3 and/or C5 |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization that circumvents the limitations of classical EAS. wikipedia.orgbaranlab.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.org

The aldehyde group in this compound is a poor DMG. To achieve regioselective metalation, the aldehyde must typically be converted into a more effective DMG. Common strategies include its transformation into:

An O-aryl carbamate (after conversion to a phenol). nih.gov

A tertiary amide (after oxidation to a carboxylic acid followed by amidation).

An acetal (B89532) , which can act as a modest DMG.

For instance, converting the aldehyde to a dimethyl acetal, -CH(OCH₃)₂, could direct lithiation to the C6 position, which is ortho to the acetal group. Subsequent quenching with an electrophile (e.g., I₂, CO₂, alkyl halides) would introduce a new substituent at this position, a feat not achievable via standard EAS. Following the reaction, the acetal can be hydrolyzed back to the aldehyde. nih.gov This approach provides a synthetic route to contiguously substituted benzaldehyde derivatives.

Synthesis of Novel Derivatives for Specialized Applications

The strategic functionalization of this compound paves the way for the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry. The presence of the polymerizable ethenyl group makes it a candidate for the development of specialty polymers and resins.

In medicinal chemistry, benzaldehyde derivatives are scaffolds for various biologically active compounds. For example, derivatives of substituted benzaldehydes have been investigated for their potential as:

Antitubercular and fungicidal agents: Acid hydrazones derived from substituted benzaldehydes have shown promising activity. researchgate.net

Anticancer agents: Certain benzaldehyde derivatives serve as precursors to complex molecules with antitumor properties. researchgate.net

Antibacterial agents: Phenolic ethers derived from hydroxybenzaldehydes have been synthesized and tested for antibacterial activity. orientjchem.org

By applying the transformations described above—such as coupling reactions to build complex molecular architectures or substitutions on the ring to modulate electronic properties—novel derivatives of this compound can be synthesized and screened for a wide range of specialized applications. For instance, coupling with another aromatic system could lead to compounds with interesting photophysical properties for use in organic electronics.

The Multifaceted Role of this compound in Advanced Materials Science

The chemical compound this compound, a substituted aromatic aldehyde, is emerging as a molecule of significant interest in the realm of advanced materials and polymer science. Its unique bifunctional nature, possessing both a reactive aldehyde group and a polymerizable ethenyl (vinyl) group, positions it as a versatile building block for a new generation of functional materials. This article explores the applications of this compound in several key areas of materials science, from specialty polymers to organic electronics and supramolecular assemblies.

Applications in Advanced Materials and Polymer Science

The distinct chemical functionalities of 4-Ethenyl-2-methylbenzaldehyde—the vinyl group amenable to polymerization and the aldehyde group capable of various chemical transformations—make it a valuable component in the design and synthesis of advanced materials.

The presence of the ethenyl group allows this compound to act as a monomer in polymerization reactions. It can undergo polymerization through its vinyl group to produce homopolymers or be copolymerized with other monomers to create specialty polymers with tailored properties. The resulting polymers would feature a pendant benzaldehyde (B42025) group, which can be further modified post-polymerization to introduce a wide range of functionalities.

For instance, the polymerization of structurally similar vinyl-substituted phenols, such as 4-vinyl guaiacol (B22219) (2-methoxy-4-vinylphenol), has been successfully demonstrated. nih.gov This suggests that this compound could be polymerized using similar radical polymerization techniques, employing initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.gov The resulting poly(this compound) would be a reactive polymer platform.

Table 1: Potential Polymerization Characteristics of this compound

Property Description Potential Value/Characteristic
Monomer This compound Bifunctional (vinyl and aldehyde groups)
Polymerization Method Radical Polymerization Amenable to standard techniques
Resulting Polymer Poly(this compound) Reactive polymer with pendant aldehyde groups

The aldehyde functionality of this compound is a key feature that allows for its use as a precursor in the synthesis of functional materials with tunable properties. The aldehyde group can participate in a variety of chemical reactions, including condensation, oxidation, and reduction, to introduce new chemical moieties that can influence the material's electronic, optical, or thermal characteristics.

For example, the aldehyde can be converted into a Schiff base by reacting it with primary amines. This reaction would introduce nitrogen-containing groups into the structure, which can alter the material's photophysical properties. Furthermore, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing handles for further functionalization, such as esterification or amidation. This chemical versatility allows for the fine-tuning of the material's properties for specific applications.

In the field of organic electronics, benzaldehyde derivatives are important intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). These materials often require specific electronic properties to function effectively as charge transport or emissive layers. While direct use of this compound in OLEDs is not widely documented, its structural motifs are found in known OLED materials.

The synthesis of high-performance OLED materials often involves the construction of complex molecules with tailored energy levels for efficient charge injection and transport. Benzaldehyde derivatives serve as key building blocks in these syntheses. For instance, they can be used to introduce specific side groups that enhance solubility, promote amorphous film formation, or tune the electronic properties of the final material. The combination of the aldehyde group for further chemical elaboration and the vinyl group for potential polymerization or cross-linking makes this compound a promising, albeit currently under-explored, precursor for charge transport materials in OLEDs. The development of OLEDs often relies on materials with high chemical stability and specific energy gaps to ensure longevity and color purity. nih.gov

Table 2: Potential Role of this compound in OLEDs

Application Area Potential Role of this compound Rationale
Charge Transport Materials Precursor for hole or electron transport layers Aldehyde group allows for synthesis of larger conjugated systems.
Emissive Layer Materials Building block for fluorescent or phosphorescent emitters Can be functionalized to create molecules with desired emission properties.

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. The aldehyde group of this compound can participate in hydrogen bonding, either as an acceptor or, after modification, as a donor. This capability, combined with potential π-π stacking interactions from the aromatic ring, allows for the formation of self-assembled structures like liquid crystals or gels.

Furthermore, the vinyl group offers a site for polymerization, which can be used to "lock-in" a desired self-assembled structure, leading to the creation of robust, nanostructured materials. The interplay between the specific intermolecular interactions and the polymerizable nature of the molecule opens up possibilities for creating complex and hierarchical materials with applications in sensing, catalysis, and nanotechnology.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability of 4-ethenyl-2-methylbenzaldehyde is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic routes. Current research is moving away from classical multi-step syntheses towards more streamlined and sustainable approaches that minimize waste and energy consumption.

Key strategies for future synthetic development include palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which allow for the direct formation of the vinyl group on a pre-functionalized benzaldehyde (B42025) core. wikipedia.orgnobelprize.org The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Tandem reactions, which combine multiple synthetic steps into a single operation, are particularly attractive for their efficiency. lookchem.com An example is the tandem diazotization-Heck reaction, which can generate substituted styrenes directly from anilines, offering a more economical starting material compared to aryl halides. lookchem.com

Another promising avenue is the adaptation of classic named reactions under greener conditions. The Wittig reaction, a reliable method for converting aldehydes and ketones to alkenes, can be optimized to use more environmentally friendly solvents and reagents. masterorganicchemistry.comorganic-chemistry.orglibretexts.org Similarly, the Grignard reaction, fundamental for carbon-carbon bond formation, can be adapted for the synthesis of the benzaldehyde moiety under more sustainable conditions. wikipedia.orgmnstate.edubyjus.com

Biocatalysis presents a paradigm shift in sustainable synthesis. The use of enzymes, such as phenolic acid decarboxylases, could enable the production of substituted styrenes from renewable, bio-derived phenolic acids. researchgate.net This approach offers high selectivity and operates under mild conditions, significantly reducing the environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic Route Key Features & Advantages Potential Challenges
Tandem Diazotization-Heck Reaction Utilizes economically favorable anilines as starting materials; streamlined one-pot procedure. lookchem.com Requires careful control of reaction conditions to manage the reactive diazonium intermediate.
One-Pot Wittig-Heck Reaction Combines olefination and cross-coupling in a single pot, increasing overall efficiency. rsc.org Compatibility of reagents and catalysts for both steps needs to be optimized.
Biocatalytic Decarboxylation Employs enzymes for high selectivity and mild reaction conditions; utilizes renewable feedstocks. researchgate.net Enzyme stability and activity may need to be enhanced for industrial-scale production.
Green Wittig Reaction Avoids harsh bases and hazardous solvents; can be performed under milder conditions. organic-chemistry.orgtamu.edu Stereoselectivity (E/Z isomerism) of the resulting alkene may need to be controlled. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling (from C-O electrophiles) Utilizes readily available and stable phenols or their derivatives as starting materials. rsc.org Requires specialized ligands to activate the less reactive C-O bond. rsc.org

Exploration of Novel Catalytic Systems for this compound Transformations

The dual functionality of this compound offers a rich landscape for catalytic transformations. Future research will focus on developing novel catalytic systems that can selectively target either the vinyl or the aldehyde group, or engage both in concerted transformations.

Palladium-based catalysts will continue to be central, particularly for cross-coupling reactions involving the vinyl group. nobelprize.org The development of highly active palladium nanoparticle catalysts is a key area of interest, as they can operate at very low catalyst loadings (ppm levels), making processes more economical and reducing palladium contamination in the final product. youtube.com The Hiyama cross-coupling, which utilizes organosiloxanes, is another promising palladium-catalyzed method that offers a low-toxicity alternative to other organometallic reagents. nih.govorganic-chemistry.org

For transformations of the aldehyde group, organocatalysis is an emerging field that avoids the use of metals altogether. Chiral organocatalysts can be employed for asymmetric additions to the aldehyde, leading to enantiomerically enriched products. nih.gov Photocatalysis, using light to drive chemical reactions, offers a green and powerful tool for novel transformations. researchgate.net For example, visible-light-driven photocatalysis could be used for C-H functionalization reactions adjacent to the methyl group or for cycloadditions involving the vinyl moiety. acs.org

A significant area of future research will be the selective hydrogenation of the vinyl group while preserving the aldehyde functionality. Specialized catalysts, such as palladium-polyoxometalate (Pd-POM) cluster catalysts, have shown high selectivity in the hydrogenation of the double bond in the related 4-vinylbenzaldehyde. researchgate.net

Table 2: Novel Catalytic Systems for this compound Transformations

Catalytic System Target Functionality Transformation Type Key Advantages
Palladium Nanoparticles Ethenyl Group Cross-Coupling (e.g., Heck, Suzuki, Hiyama) High activity at low catalyst loadings (ppm); potential for recycling. youtube.com
Organocatalysts Benzaldehyde Group Asymmetric Aldol, Michael Additions, etc. Metal-free; potential for high enantioselectivity. nih.gov
Photocatalysts (e.g., LaBr₃, decatungstate) Ethenyl/Aromatic Ring Cycloadditions, C-H Functionalization, Oxidations. researchgate.netacs.org Utilizes light as a clean energy source; enables unique reaction pathways. researchgate.net
Pd-Polyoxometalate (POM) Clusters Ethenyl Group Selective Hydrogenation High selectivity for the C=C bond over the C=O bond. researchgate.net
Bifunctional Catalysts Ethenyl and Benzaldehyde Groups Tandem/Cascade Reactions Can facilitate multi-step transformations in a single pot for increased complexity.

Advanced Analytical Techniques for In Situ Monitoring of Reactions

The optimization of synthetic routes and catalytic systems for this compound requires a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Advanced analytical techniques that allow for in situ, real-time monitoring are crucial for gaining these insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. catalysis.blog Real-time NMR allows for the simultaneous tracking of reactants, intermediates, and products, providing detailed structural and concentration data as the reaction progresses. youtube.comnih.gov This can be achieved by conducting the reaction directly in an NMR tube or by using a flow reactor setup that passes the reaction mixture through the spectrometer. osf.io Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HETCOR, HMBC), can provide even more detailed structural information, helping to elucidate complex reaction pathways and identify unknown species. osf.io Dynamic Nuclear Polarization (DNP) enhanced NMR spectroscopy is another emerging technique that can dramatically increase signal sensitivity, enabling the characterization of low-concentration species, such as active catalyst sites on a solid support. nih.gov

Table 3: Advanced Analytical Techniques for In Situ Reaction Monitoring

Analytical Technique Information Provided Application to this compound
Real-Time ¹H NMR Reaction kinetics, concentration of major species, identification of intermediates. youtube.com Monitoring the conversion of starting materials and the formation of the target molecule in real-time.
2D NMR (COSY, HETCOR, HMBC) Detailed structural elucidation, connectivity of atoms. osf.io Identifying the structure of unexpected byproducts or transient intermediates in complex reaction mixtures.
DNP-Enhanced NMR Characterization of low-concentration species and solid-supported catalysts. nih.gov Studying the active sites of heterogeneous catalysts used in the synthesis or transformation of the compound.
Flow NMR Continuous monitoring of reactions, suitable for high-throughput experimentation. osf.io Rapid screening of reaction conditions (e.g., temperature, catalyst loading) to find optimal parameters.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The vast parameter space of chemical reactions (including catalysts, ligands, solvents, bases, and temperature) makes traditional optimization a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. mit.edunih.gov

For the synthesis of this compound, ML models can be trained on large datasets of chemical reactions, often generated through high-throughput experimentation (HTE). princeton.edunih.govresearchgate.net These models, such as random forest algorithms, can then predict the outcome (e.g., yield) of a given reaction with a high degree of accuracy. princeton.edunih.gov This predictive power allows chemists to perform in silico screening of numerous reaction conditions, identifying the most promising candidates for experimental validation and significantly reducing the number of required experiments. mit.edu

This data-driven approach is particularly well-suited for optimizing complex catalytic systems, such as the palladium-catalyzed cross-coupling reactions often used to synthesize substituted styrenes. mit.edunih.govprinceton.edunih.gov By analyzing the relationships between various molecular descriptors of the reactants and the reaction yield, ML models can guide the selection of the optimal ligand, base, and solvent combination for a specific transformation. princeton.edu

Table 4: Role of Machine Learning and AI in Reaction Prediction and Optimization

ML/AI Application Description Relevance to this compound
Reaction Yield Prediction Training algorithms (e.g., random forests) on HTE data to predict the yield of a reaction under specific conditions. princeton.edunih.gov Predicting the yield of Heck or Suzuki reactions to form the ethenyl group, based on different catalysts, ligands, and substrates.
Condition Optimization Using predictive models to identify the optimal set of reaction parameters (temperature, concentration, catalyst, etc.) for maximizing yield. mit.edu Systematically finding the best conditions for the synthesis of the target molecule, minimizing trial-and-error experimentation.
Substrate Scope Prediction Predicting whether a given set of reactants will be successful in a particular reaction. nih.gov Assessing the viability of different starting materials for the synthesis of this compound derivatives.
Computer-Aided Synthesis Planning (CASP) AI-driven tools that suggest potential synthetic routes for a target molecule. Proposing novel and efficient synthetic pathways to this compound.

Design and Synthesis of Complex Architectures Utilizing this compound as a Building Block

The presence of both a polymerizable vinyl group and a versatile aldehyde handle makes this compound an ideal monomer for the creation of functional polymers and other complex molecular architectures.

The ethenyl group can readily undergo polymerization, including living polymerization techniques, to produce well-defined polymers with pendant aldehyde groups. acs.org These aldehyde functionalities can then be used for post-polymerization modification, allowing for the attachment of a wide range of molecules through reactions such as imine formation, Wittig reactions, or reductive amination. This opens the door to creating materials with tailored properties for applications in drug delivery, sensing, or as catalytic supports.

Furthermore, this compound can be used in copolymerizations with other monomers to create materials with a precise arrangement of functional groups. acs.orgresearchgate.net For instance, alternating copolymers could be synthesized to ensure a regular spacing of aldehyde groups along the polymer chain. acs.org The bifunctional nature of the monomer also makes it a candidate for the synthesis of more complex architectures like star polymers, block copolymers, or even cross-linked networks and hydrogels. acs.org

Table 5: Potential Complex Architectures from this compound

Architecture Type Description Potential Application
Functional Homopolymers Linear polymer chains with a pendant aldehyde group on each repeating unit. acs.org Scaffolds for attaching bioactive molecules, catalysts, or chromophores.
Block Copolymers Polymers consisting of a block of poly(this compound) and a block of another polymer. acs.org Self-assembling materials for nanotechnology, such as micelles for drug delivery.
Alternating Copolymers Polymers with a regular, alternating sequence of this compound and another monomer. acs.org Materials with precisely controlled functional group spacing for advanced applications.
Cross-linked Resins/Gels Three-dimensional polymer networks formed by cross-linking the polymer chains. Solid-phase supports for organic synthesis, stationary phases in chromatography.
Macrocycles Cyclic molecules synthesized through reactions involving both the ethenyl and aldehyde groups. Host molecules for molecular recognition and sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.